molecular formula C15H23NO B2460589 1-(3-Phenylbutyl)piperidin-3-ol CAS No. 415930-75-5

1-(3-Phenylbutyl)piperidin-3-ol

Cat. No.: B2460589
CAS No.: 415930-75-5
M. Wt: 233.355
InChI Key: ZFEWIUIABNUQIW-UHFFFAOYSA-N
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Description

1-(3-Phenylbutyl)piperidin-3-ol is a piperidine derivative characterized by a hydroxyl group at the 3-position of the piperidine ring and a 3-phenylbutyl substituent on the nitrogen atom. The compound’s hydrophobic phenylbutyl group and polar hydroxyl moiety contribute to its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in drug discovery .

Properties

IUPAC Name

1-(3-phenylbutyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-13(14-6-3-2-4-7-14)9-11-16-10-5-8-15(17)12-16/h2-4,6-7,13,15,17H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEWIUIABNUQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCCC(C1)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Phenylbutyl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-phenylbutylamine with piperidin-3-one under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve continuous flow reactions and optimization of reaction parameters to achieve high yields and purity .

Mechanism of Action

The mechanism of action of 1-(3-Phenylbutyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name Substituents/Modifications Biological Target Key Findings Reference
1-(3-Phenylbutyl)piperidin-3-ol 3-phenylbutyl group at N, -OH at C3 S1R ligands Salt bridge with Glu172; hydrophobic interactions with α4/α5 helices .
RB-019 (1-(4-octylphenethyl)piperidin-3-ol) 4-octylphenethyl at N, -OH at C3 Sphingosine Kinase 1 (SK1) 6.1-fold selectivity for SK1 over SK2; optimized hydrophobic chain length.
Compound 19 (1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}piperidin-3-ol) Phenoxyethoxyethyl group at N, -OH at C3 Anticonvulsant/Analgesic High in vivo activity; favorable metabolic stability .
1-[(3-ethyl-oxadiazol-5-yl)methyl]piperidin-3-ol Oxadiazole-methyl group at N, -OH at C3 N/A Increased hydrophilicity (MW: 211.26); potential CNS applications .

Key Observations :

  • Hydrophobic Substituents : The 3-phenylbutyl group in 1-(3-Phenylbutyl)piperidin-3-ol enhances binding to S1R via hydrophobic cavities near helices α4/α5, while RB-019’s octylphenethyl group improves SK1 selectivity .
  • Hydroxyl Position : The 3-hydroxy configuration is critical for hydrogen bonding (e.g., salt bridge with Glu172 in S1R ligands) but may reduce metabolic stability compared to 4-hydroxy analogs like RB-005 .
  • Polar Groups : Derivatives with ether or heterocyclic substituents (e.g., oxadiazole in ) exhibit improved solubility but reduced blood-brain barrier penetration compared to phenylalkyl analogs.

Table 2: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Purity (%) Synthetic Yield (%)
1-(3-Phenylbutyl)piperidin-3-ol C₁₅H₂₃NO 233.35 N/A N/A N/A
RB-019 C₂₁H₃₅NO 329.52 N/A >98 93 (from NMR data)
Compound 9a (from ) C₂₃H₂₈FNO₂ 377.48 82–84 >98 93
1-(Pyridin-2-yl)piperidin-3-ol C₁₀H₁₄N₂O 178.23 N/A >98 N/A

Key Observations :

  • Synthetic Feasibility : Piperidin-3-ol derivatives with aromatic substituents (e.g., 9a in ) are synthesized in high yields (>90%) via reductive amination or nucleophilic substitution.
  • Thermal Stability : Melting points vary widely; fluorinated derivatives (e.g., 9c in ) exhibit higher melting points (160–162°C) due to enhanced crystallinity.

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